molecular formula C10H10F2O2 B13304420 2-(2,6-difluorophenyl)butanoic Acid

2-(2,6-difluorophenyl)butanoic Acid

Cat. No.: B13304420
M. Wt: 200.18 g/mol
InChI Key: XNHOSUMKECMFSJ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzene with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Difluorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)acetic acid
  • 2-(2,6-Difluorophenyl)propanoic acid
  • 2-(2,6-Difluorophenyl)pentanoic acid

Comparison

Compared to similar compounds, 2-(2,6-difluorophenyl)butanoic acid is unique due to its specific chemical structure and properties

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,6-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-2-6(10(13)14)9-7(11)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

XNHOSUMKECMFSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)C(=O)O

Origin of Product

United States

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